molecular formula C17H19N7O B15118519 4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine

4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B15118519
M. Wt: 337.4 g/mol
InChI Key: DDSJLGDUPPHDHZ-UHFFFAOYSA-N
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Description

4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that combines the structural features of piperazine, triazole, and pyrimidine. These structural motifs are commonly found in various biologically active compounds, making this compound of significant interest in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multiple steps. One common method includes the reaction of 4-(3-methoxyphenyl)piperazine with 6-chloropyrimidine-1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while nucleophilic substitution on the piperazine ring could introduce various functional groups .

Scientific Research Applications

4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct biological activities. Its methoxyphenyl group, piperazine ring, and triazole-pyrimidine core make it a versatile scaffold for drug development .

Properties

Molecular Formula

C17H19N7O

Molecular Weight

337.4 g/mol

IUPAC Name

4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine

InChI

InChI=1S/C17H19N7O/c1-25-15-4-2-3-14(9-15)22-5-7-23(8-6-22)16-10-17(20-12-19-16)24-13-18-11-21-24/h2-4,9-13H,5-8H2,1H3

InChI Key

DDSJLGDUPPHDHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4

Origin of Product

United States

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